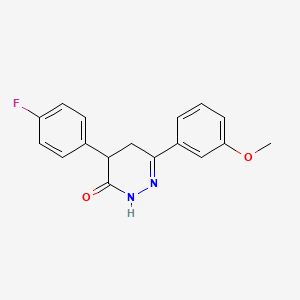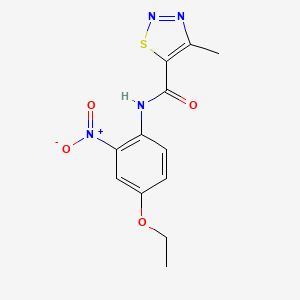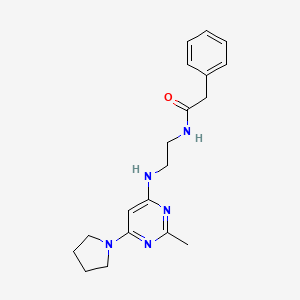
(2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone" is a complex organic molecule known for its versatility in chemical synthesis and potential applications in scientific research. It features a phenyl ring substituted with bromo and methoxy groups, linked through a piperidine ring to a methanone unit, which in turn is connected to a pyridazinyl ether moiety. This compound's unique structure lends itself to various chemical reactions and possible applications across multiple fields.
準備方法
Synthetic routes and reaction conditions
Synthesis of the Phenyl Ring Substituents: : The synthesis begins with the preparation of the 2-bromo-5-methoxyphenyl ring. This can be achieved through bromination of 5-methoxyphenol using bromine in an acetic acid medium.
Formation of the Piperidine Intermediate: : The piperidine ring is introduced via a nucleophilic substitution reaction where the 4-hydroxy-piperidine reacts with the brominated phenyl ring under basic conditions.
Attachment of the Pyridazinyl Ether: : The final step involves coupling the piperidine intermediate with 6-methylpyridazine-3-ol through a Williamson ether synthesis, facilitated by a suitable base such as potassium carbonate.
Industrial production methods: In an industrial setting, this compound can be produced through a multi-step process involving large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The steps are optimized for scalability and cost-effectiveness, often involving the use of automated systems for mixing, heating, and cooling.
化学反応の分析
Types of reactions it undergoes
Oxidation: : The methoxy group can undergo oxidation to form a hydroxyl or aldehyde derivative, typically using reagents like PCC (Pyridinium chlorochromate).
Reduction: : The carbonyl group in the methanone unit can be reduced to an alcohol, employing reducing agents such as sodium borohydride or lithium aluminium hydride.
Common reagents and conditions
Oxidation: : PCC, acetic acid, ambient temperature.
Reduction: : Sodium borohydride, ethanol, room temperature.
Substitution: : Sodium ethoxide, ethanol, reflux conditions.
Major products formed from these reactions
Oxidation: : (2-Hydroxy-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone.
Reduction: : (2-Bromo-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanol.
Substitution: : Varied depending on the nucleophile used, e.g., (2-Amino-5-methoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone when using sodium amide.
科学的研究の応用
Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules. It can act as a building block for developing novel pharmaceuticals or agrochemicals.
Biology: In biological studies, derivatives of this compound may be used to explore enzyme interactions or receptor bindings, given its structural resemblance to various bioactive molecules.
Industry: In the industrial sector, it may be used in the development of materials with specific properties, such as high-performance polymers or advanced coatings.
作用機序
The compound's mechanism of action can vary depending on its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or receptor binding. The presence of both hydrophobic (bromo, methoxy groups) and hydrophilic (pyridazinyl ether) components allows it to interact effectively with diverse biological molecules.
類似化合物との比較
Similar compounds include:
(2-Bromo-5-methylphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
(2-Bromo-5-ethoxyphenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
Uniqueness
The methoxy substituent on the phenyl ring can lead to different electronic and steric effects compared to the methyl or ethoxy derivatives.
These differences can result in varying reactivity, biological activity, and interaction with other molecules.
特性
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3/c1-12-3-6-17(21-20-12)25-13-7-9-22(10-8-13)18(23)15-11-14(24-2)4-5-16(15)19/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQAYGCYNRNUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2715770.png)



![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2715775.png)
![3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2715776.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2715777.png)

![ethyl 2-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate](/img/structure/B2715780.png)



![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-sulfinic acid](/img/structure/B2715791.png)
![(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2715792.png)
